molecular formula C10H11N5O B067641 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide CAS No. 175135-03-2

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B067641
CAS No.: 175135-03-2
M. Wt: 217.23 g/mol
InChI Key: MJJMGWDMMYKRMM-UHFFFAOYSA-N
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Description

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide is a high-purity chemical building block of significant interest in medicinal chemistry and heterocyclic compound research. Its structure integrates a 1,2,3-triazole core, a privileged scaffold in drug discovery known for its diverse biological activities, with a reactive carbohydrazide functional group. This carbohydrazide moiety serves as a key synthetic handle, enabling the construction of more complex molecular architectures. Researchers primarily utilize this compound as a versatile precursor for the synthesis of various derivatives, such as Schiff bases, hydrazones, and fused heterocyclic systems, which are screened for potential pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. The molecule's mechanism of action in biological assays is typically derivative-dependent, often involving interactions with enzyme active sites or cellular receptors. Its well-defined structure makes it an ideal intermediate for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds for the development of new therapeutic agents. This product is intended for use as a critical reagent in laboratory-scale organic synthesis and investigative research programs.

Properties

IUPAC Name

5-methyl-2-phenyltriazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-7-9(10(16)12-11)14-15(13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJMGWDMMYKRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378989
Record name 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175135-03-2
Record name 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Triazole Core Formation

The CuAAC reaction remains the cornerstone for constructing 1,2,3-triazole scaffolds. For 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide, regioselectivity is critical to ensure proper substitution at positions 2, 4, and 5. A modified procedure by Wang et al. (2016) employs Cu(I) catalysts to couple phenyl azide with propiolic acid derivatives, yielding 1,4-disubstituted triazoles. Subsequent methylation at position 5 is achieved using iodomethane under basic conditions (K₂CO₃/DMF, 60°C), with yields exceeding 85%.

Table 1: CuAAC Reaction Parameters for Triazole Core Synthesis

ComponentSpecificationYield (%)
Phenyl azide1.2 equiv, RT, 12 h92
Methyl propiolate1.0 equiv, CuI (10 mol%)88
Post-methylationCH₃I, K₂CO₃, DMF, 60°C, 6 h85

Carbohydrazide Functionalization

The 4-carboxylate group is converted to carbohydrazide via hydrazinolysis. Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux, achieving 90–95% conversion. Excess hydrazine (3.0 equiv) and prolonged reaction times (8–12 h) are necessary to suppress dihydrazide byproducts.

Hydrazone Cyclization Pathways

N-Tosylhydrazone Intermediate Strategy

Chen et al. (2013) demonstrated that N-tosylhydrazones, when treated with aryl amines and iodine, undergo cyclization to form 1,2,3-triazoles. For 5-methyl substitution, α,α-dichlorotosyl hydrazone derived from acetone reacts with phenyl azide under oxidative conditions (I₂/TBHP, 80°C), yielding the triazole core in 78% yield. The mechanism involves iodonium-mediated elimination and cyclization (Scheme 1B in ref.).

Oxidative Cyclization with Selenium Dioxide

Zheng et al. (2015) reported selenium dioxide (SeO₂)-mediated cyclization of hydrazones to fused triazoles. Adapting this method, acetophenone hydrazone is treated with SeO₂ in DMF at 120°C, forming 5-methyl-2-phenyl-1,2,3-triazole-4-carbonitrile in 82% yield. Subsequent hydrolysis with aqueous HCl (6M) converts the nitrile to carboxylic acid, followed by hydrazide formation.

Post-Functionalization of Preformed Triazoles

Ester to Hydrazide Conversion

A two-step protocol isolates the carbohydrazide group:

  • Esterification : 5-Methyl-2-phenyl-1,2,3-triazole-4-carboxylic acid is treated with ethanol (H₂SO₄ catalyst, reflux, 6 h) to form the ethyl ester.

  • Hydrazinolysis : The ester reacts with hydrazine hydrate (NH₂NH₂·H₂O, EtOH, 12 h) to yield the target compound.

Table 2: Hydrazinolysis Optimization

ParameterOptimal ConditionYield (%)
Hydrazine Equiv3.092
SolventEthanol90
TemperatureReflux (78°C)88

Direct Carboxylation-Hydrazidation

Vidavalur et al. (2014) developed a one-pot method using ceric ammonium nitrate (CAN) to oxidize aminotriazoles to carboxylic acids, which are then treated with hydrazine. This route bypasses ester intermediates, achieving 75% overall yield but requires stringent pH control (pH 4–5).

Mechanistic Insights and Side Reactions

Competing Regioisomer Formation

In CuAAC reactions, residual 1,5-regioisomers (up to 15%) may form due to incomplete Cu(I) coordination. Chromatographic purification (silica gel, EtOAc/hexane) is essential to isolate the desired 1,4-isomer.

Hydrolysis of Hydrazides

Prolonged exposure to moisture hydrolyzes carbohydrazides back to carboxylic acids. Stabilization via lyophilization or storage under inert atmosphere (N₂) is recommended.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (CDCl₃): δ 2.25 (s, 3H, CH₃), 7.39–7.80 (m, 5H, Ph), 9.12 (bs, 2H, NH₂).

  • ¹³C NMR : δ 161.4 (C=O), 152.2 (C-5), 135.8 (C-2), 129.1–122.4 (Ph).

IR Spectroscopy

Strong absorption at 1748 cm⁻¹ (C=O stretch) and 3278 cm⁻¹ (N-H stretch) confirm hydrazide formation.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Yield

MethodStepsOverall Yield (%)Purity (%)
CuAAC + Hydrazinolysis37898
Hydrazone Cyclization27295
One-Pot CAN Oxidation17590

Industrial-Scale Considerations

Solvent Selection

Ethanol and acetonitrile are preferred for large-scale reactions due to low toxicity and ease of removal. DBU-promoted reactions (ref.) show scalability up to 1 mol without yield drop.

Catalyst Recovery

Copper catalysts are recovered via aqueous EDTA washes, reducing metal contamination to <5 ppm.

Emerging Methodologies

Photocatalytic Cycloaddition

Recent advances in visible-light-mediated triazole synthesis (e.g., Ru(bpy)₃²⁺ catalysts) enable room-temperature reactions but remain untested for carbohydrazide derivatives.

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times from hours to minutes but require precise stoichiometric control of azide streams.

Challenges and Limitations

  • Azide Handling : Phenyl azide’s instability necessitates in situ generation.

  • Hydrazine Toxicity : Closed systems and scrubbing protocols are mandatory for NH₂NH₂ use .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key derivatives and their properties:

Compound Substituents Melting Point (°C) Yield (%) Key Spectral Data Reference
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide Parent compound 245–247 58 1H NMR (DMSO): δ 12.69 (s, NH), 8.49 (s, H)
6a: 4-Chlorobenzylidene derivative 4-Cl-C6H4CH=N- 270–272 61 MS: m/z 404.29 (M+)
6e: 3,4-Dimethoxybenzylidene derivative 3,4-(MeO)2C6H3CH=N- 270–272 71 1H NMR: δ 7.63–7.47 (m, aromatic H)
E1: 5-Chloro-2-hydroxybenzylidene derivative 5-Cl-2-OH-C6H3CH=N- N/A 77 HRMS: m/z 425.0726 ([M+H]⁺)
Compound 3: Benzofuran-2-yl derivative Benzofuran-2-yl-CH=N- N/A 86 IR: 3427 cm⁻¹ (OH), 1659 cm⁻¹ (C=O)
1-(4-Methoxyphenyl)-N’-(2-oxoindolin-3-ylidene) derivative Indolin-3-ylidene + 4-MeO-C6H4 N/A High X-ray: Coplanar triazole-hydrazide backbone

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 6a) increase melting points and molecular stability due to enhanced intermolecular interactions .
  • Bulkier substituents (e.g., benzofuran in Compound 3) improve yields (86%) compared to the parent compound (58%) , likely due to reduced steric hindrance during crystallization.
  • Planar substituents (e.g., indolin-3-ylidene in ) promote coplanarity with the triazole core, enhancing π-π stacking in biological targets.
Anticancer Activity
  • The parent compound’s benzylidene derivatives (e.g., 6a, 6g) exhibit IC50 values in the micromolar range against HepG-2 (hepatocellular carcinoma) cells .
  • Methoxy and hydroxy groups (e.g., 6g: 4-hydroxy-3-methoxybenzylidene) enhance activity via hydrogen bonding with kinase active sites .
  • The trifluoromethyl derivative E4 (from ) shows potent activity against Mycobacterium tuberculosis, linked to the electron-deficient CF3 group improving membrane permeability .
Antimicrobial Activity
  • Derivatives with chloroquinoline substituents (e.g., 2-chloroquinoline-3-yl) demonstrate broad-spectrum activity against Gram-negative (E. coli), Gram-positive (S. aureus), and fungal strains (C. albicans) .

Key Trends :

  • Catalytic acetic acid in benzylidene condensations improves yields by facilitating imine formation .
  • Prolonged reflux (e.g., 4–5 hours) is critical for high-purity derivatives .

Biological Activity

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide (CAS Number: 175135-03-2) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C10H11N5O
Molecular Weight: 217.232 g/mol
IUPAC Name: this compound
SMILES: CC1=NN(N=C1C(=O)NN)C1=CC=CC=C1
InChIKey: MJJMGWDMMYKRMM-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with 1,2,3-triazole precursors. The method often includes cyclization reactions that yield the triazole ring structure essential for its biological activity.

Antioxidant Activity

Research indicates that compounds containing the triazole moiety exhibit significant antioxidant properties. The antioxidant activity of 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives has been evaluated using various in vitro assays. For example, studies have shown that these compounds can effectively scavenge free radicals and reduce oxidative stress in cellular models.

Antimicrobial Activity

The antimicrobial potential of 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives has been explored against various pathogens. In vitro studies demonstrate that these compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anti-inflammatory Properties

In addition to their antimicrobial effects, triazole derivatives have shown promise in reducing inflammation. Experimental models indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting their potential use in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives have been investigated against various cancer cell lines. For instance, a study utilizing the MTT assay revealed that these compounds exhibit cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The IC50 values for these cell lines are presented in Table 2.

Cell Line IC50 (µM)
MCF-712.5
HCT11615.0

The mechanisms underlying the biological activities of 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives are multifaceted:

  • Enzyme Inhibition: Many studies suggest that these compounds act as inhibitors of enzymes involved in inflammatory processes and cancer progression.
  • Cell Cycle Arrest: Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Molecular Interactions: Molecular docking studies indicate that these compounds can effectively bind to target proteins involved in disease pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives:

  • Neuroprotective Effects: A study demonstrated that these compounds protect neuronal cells from oxidative stress-induced damage.
  • Synergistic Effects with Conventional Drugs: Research has shown that combining triazole derivatives with standard antibiotics enhances their efficacy against resistant bacterial strains.

Q & A

Basic Research: What are the established synthetic routes for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of precursors such as hydrazine derivatives with carbonyl-containing intermediates. For example:

  • Step 1: React ethyl acetoacetate with phenylhydrazine to form a pyrazole intermediate (analogous to methods in ).
  • Step 2: Introduce a carbohydrazide moiety via hydrazine hydrate, as demonstrated in the synthesis of acetohydrazide derivatives ().
  • Purification: Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane eluents. Monitor purity via HPLC (≥98%) and confirm absence of by-products (e.g., unreacted hydrazine) using TLC .

Basic Research: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identify N–H stretches (~3200 cm⁻¹ for hydrazide) and C=O stretches (~1650 cm⁻¹).
  • NMR (¹H/¹³C): Assign peaks for the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and methyl groups (δ 2.1–2.5 ppm).
  • Mass Spectrometry: Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from carbohydrazide).
  • Elemental Analysis: Validate C, H, N content (deviation ≤0.4% from theoretical values). Cross-reference with crystallographic data if available ( ) .

Advanced Research: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection: Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
  • Structure Solution: Employ direct methods in SHELXS ( ) for phase determination.
  • Refinement: Apply SHELXL ( ) with anisotropic displacement parameters for non-H atoms. Address data contradictions (e.g., thermal motion vs. disorder) using PART and SUMP instructions.
  • Validation: Check R-factor convergence (<5%) and verify geometry with PLATON/ORTEP ( ). Publish CIF files with Cambridge Structural Database .

Advanced Research: What computational strategies predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-311++G(d,p) level (Gaussian 16). Analyze frontier orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites.
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values.
  • MD Simulations: Assess stability in aqueous media (AMBER force field) over 50 ns. Correlate with solubility experiments .

Advanced Research: How can reaction mechanisms involving this compound be elucidated experimentally and theoretically?

Methodological Answer:

  • Kinetic Studies: Monitor reactions (e.g., Schiff base formation) via UV-Vis spectroscopy. Derive rate constants under varying pH/temperature.
  • Isotopic Labeling: Use ¹⁵N-labeled hydrazide to track intermediates via ESI-MS.
  • Theoretical Modeling: Compare energy profiles (IRC calculations) for proposed pathways (e.g., cyclization vs. hydrolysis). Reconcile discrepancies between experimental and computed activation energies .

Data Contradiction Analysis: How to resolve conflicts between spectroscopic data and crystallographic results?

Methodological Answer:

  • Case Example: If NMR suggests a planar triazole ring but crystallography shows puckering:
    • Re-examine NMR assignments (e.g., NOESY for spatial proximity).
    • Check for dynamic effects (VT-NMR to detect ring-flipping).
    • Validate with DFT (compare optimized geometry with crystallographic data).
  • Statistical Tools: Apply Hamilton R-factor tests (SHELXL) to assess model reliability. Use Q-Q plots for residual analysis .

Advanced Research: What strategies design derivatives of this compound for bioactivity studies?

Methodological Answer:

  • SAR Studies: Modify substituents (e.g., electron-withdrawing groups on phenyl rings) and assess antimicrobial/anticancer activity.
  • Click Chemistry: Introduce triazole-linked pharmacophores via Cu(I)-catalyzed azide-alkyne cycloaddition.
  • Prodrug Design: Synthesize ester prodrugs (e.g., ethyl carboxylates) for enhanced bioavailability. Characterize hydrolysis kinetics in simulated gastric fluid .

Theoretical Frameworks: How to align research on this compound with broader chemical principles?

Methodological Answer:

  • Conceptual Links: Frame synthesis within heterocyclic chemistry (e.g., Huisgen cycloaddition theory).
  • Thermodynamic Analysis: Apply Curtin-Hammett principles to explain regioselectivity in triazole formation.
  • Crystallographic Databases: Cross-reference with CSD entries (e.g., similar hydrazide structures) to identify packing motifs .

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